Aleurodiscal

Description

Aleurodiscal (compound 125) is a sesquiterpene isolated from the mycelial fermentation broth of the fungal species Aleurodiscus mirabilis . It exhibits notable bioactivities, including antimicrobial and cytotoxic properties. At a concentration of 1 µg/mL, this compound inhibits 50% growth of Mucor miehei, a fungal pathogen, while 10 µg/mL nearly completely suppresses its growth . Cytotoxicity assays reveal that this compound induces 50% lysis of mouse embryo Balb/3T3 cells at 40 µg/mL and reduces proliferation of Ehrlich ascites carcinoma cells after 48 hours of exposure . These dual activities position this compound as a compound of interest for both antimicrobial and anticancer research.

Propriétés

Formule moléculaire |

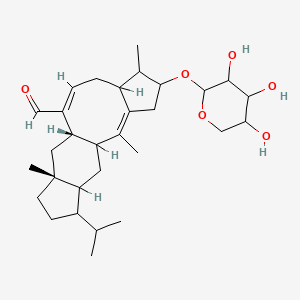

C30H46O6 |

|---|---|

Poids moléculaire |

502.7 g/mol |

Nom IUPAC |

(2Z,9E,11S,13R)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |

InChI |

InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17?,19?,20?,21?,23-,24?,25?,26?,27?,28?,29?,30-/m1/s1 |

Clé InChI |

PGDQFMJGCJTDBU-IKAPNHISSA-N |

SMILES |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

SMILES isomérique |

CC1C/2C/C=C(\[C@H]3C[C@]4(CCC(C4CC3/C(=C2/CC1OC5C(C(C(CO5)O)O)O)/C)C(C)C)C)/C=O |

SMILES canonique |

CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |

Synonymes |

aleurodiscal |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Comparative Data of this compound and Related Compounds

Key Comparative Insights

Source Diversity

- Fungal vs. Bacterial Origins : this compound and most xylosyl-cyathane diterpenes are fungal in origin, whereas Diapolycopenedioic acid xylosyl ester (126) is bacterial. Fungal-derived compounds like this compound often exhibit more complex structural modifications due to eukaryotic biosynthetic pathways .

- Engineered vs. Natural Production: Notoginsenosides R1/R2 are produced both naturally by Panax plants and synthetically via engineered S. cerevisiae, highlighting a contrast to this compound’s exclusively natural fungal origin .

Bioactivity Profiles

- Antimicrobial Activity: this compound’s potency against M. miehei (1 µg/mL) surpasses many fungal diterpenes, though pleuromutilin (109) is specifically noted for clinical antibacterial use .

- Cytotoxicity: this compound’s cytotoxicity (40 µg/mL) is less potent than some triterpenes like notoginsenosides, which show activity at lower concentrations in certain cancer models .

Structural Characterization

- Fungal Compounds : this compound and xylosyl-cyathane diterpenes are well-characterized with defined glycosylation patterns, whereas bacterial xylosyl compounds (e.g., 126) often lack detailed structural elucidation .

- Glycosylation Patterns : this compound’s sesquiterpene core with xylosyl modifications contrasts with the acylated sugar moiety in Diapolycopenedioic acid xylosyl ester (126), underscoring functional versatility in glycosylation .

Research Findings and Implications

- Engineered Biosynthesis: The success of engineered S. cerevisiae in producing notoginsenosides suggests a pathway for optimizing this compound’s yield or activity through synthetic biology .

- Structural Optimization : Comparative studies highlight opportunities to enhance this compound’s bioactivity by modifying its glycosylation pattern, inspired by the potency of acylated bacterial compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.